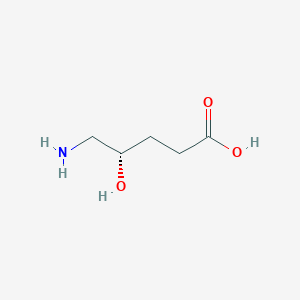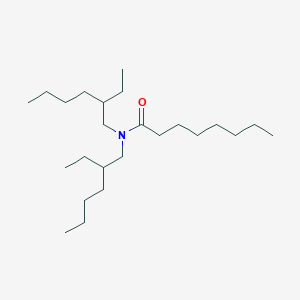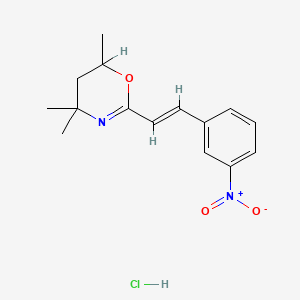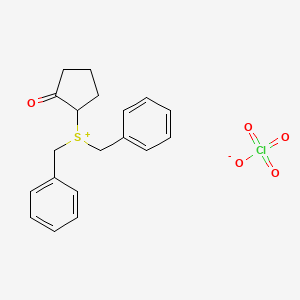
Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate is a chemical compound known for its unique structure and properties It consists of a sulfanium ion bonded to a dibenzyl group and a 2-oxocyclopentyl group, with perchlorate as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl(2-oxocyclopentyl)sulfanium perchlorate typically involves the reaction of dibenzyl sulfide with 2-oxocyclopentanone in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanium ion back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dibenzyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of dibenzyl(2-oxocyclopentyl)sulfanium perchlorate involves its interaction with molecular targets through its sulfanium ion. The compound can participate in redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer and nucleophilic attack, which can result in the modification of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzyl sulfide: Lacks the 2-oxocyclopentyl group and perchlorate ion.
Dibenzyl sulfoxide: Contains a sulfoxide group instead of a sulfanium ion.
Dibenzyl sulfone: Contains a sulfone group instead of a sulfanium ion.
Uniqueness
Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate is unique due to the presence of the 2-oxocyclopentyl group and the sulfanium ion, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
111661-63-3 |
|---|---|
Formule moléculaire |
C19H21ClO5S |
Poids moléculaire |
396.9 g/mol |
Nom IUPAC |
dibenzyl-(2-oxocyclopentyl)sulfanium;perchlorate |
InChI |
InChI=1S/C19H21OS.ClHO4/c20-18-12-7-13-19(18)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17;2-1(3,4)5/h1-6,8-11,19H,7,12-15H2;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
RUHPVBSNGLKOBV-UHFFFAOYSA-M |
SMILES canonique |
C1CC(C(=O)C1)[S+](CC2=CC=CC=C2)CC3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


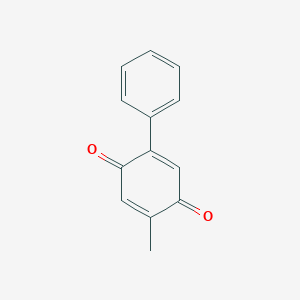
![N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine](/img/structure/B14334673.png)

![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)

![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
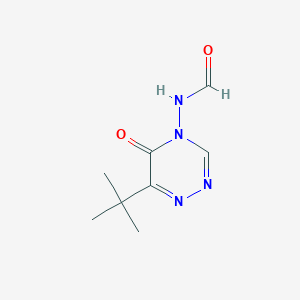
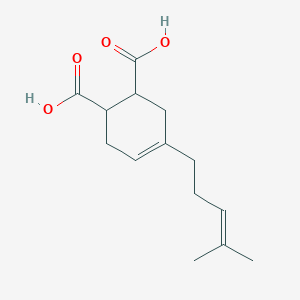
![[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane](/img/structure/B14334707.png)
